molecular formula C8H18O2 B1360202 2-Pentylpropane-1,3-diol CAS No. 25462-23-1

2-Pentylpropane-1,3-diol

Cat. No.: B1360202
CAS No.: 25462-23-1
M. Wt: 146.23 g/mol
InChI Key: RHYUFGNCUXTFTC-UHFFFAOYSA-N
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Description

2-Pentylpropane-1,3-diol is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentylpropane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 2-pentylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-pentylpropanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Pentylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 2-Pentylpropanal or 2-pentylpropanoic acid.

    Reduction: 2-Pentylpropane.

    Substitution: 2-Pentylpropyl chloride or bromide.

Scientific Research Applications

2-Pentylpropane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its solubility properties.

Mechanism of Action

The mechanism of action of 2-Pentylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also participate in redox reactions, altering the oxidative state of other compounds and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpropane-1,3-diol: Similar in structure but contains a phenyl group instead of a pentyl group.

    1,3-Propanediol: Lacks the pentyl group, making it less hydrophobic.

    2-Methylpropane-1,3-diol: Contains a methyl group instead of a pentyl group.

Uniqueness

2-Pentylpropane-1,3-diol is unique due to its longer carbon chain, which imparts different solubility and reactivity properties compared to shorter-chain diols. This makes it particularly useful in applications requiring specific hydrophobicity and chemical behavior.

Properties

IUPAC Name

2-pentylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUFGNCUXTFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948353
Record name 2-Pentylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-23-1
Record name 2-Pentyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25462-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

35 g (0.92 mol) of lithium aluminum hydride was dispersed in 420 cm2 of anhydrous tetrahydrofuran (THF) and 193 g (0.84 mol) of diethyl pentylmalonate was added drop-wise to the dispersion while stirring at a speed to gently reflux the THF. The solution was refluxed and stirred for 3 hours. The product of the reaction was cooled with water and THF containing 10% water was added until the mixture ceased to foam. 500 cm2 of concentrated hydrochloric acid was added. The oily layer was separated and the water layer was extracted three times with 200 cm3 of ether. The oily layer and the ether layers were combined and washed with a saturated aqueous solution of sodium chloride. The ether layer was dried with anhydrous sodium sulfate and boiled to distil off the ether. The residue of the distillation was subjected to vacuum distillation (b.p. 120° C./2 Torrs) to yield 83 g (0.57 mol) of 2-pentylpropane-1,3-diol.
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193 g
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Synthesis routes and methods II

Procedure details

34 g (0.9 mol) of LiAlH4 was dispersed in 690 cm3 of anhydrous THF, and 159 g (0.69 mol) of diethyl pentylmalonate was added dropwise under stirring. After the dropping was completed, it was refluxed for 2 hours in a hot water bath, and after cooling to room temperature, the excess LiAlH4 was decomposed by dropwise addition of THF including 10% water. 500 cm3 of concentrated hydrochloric acid was added, it was extracted with chloroform and washed in 10% HC1 and water. The chloroform was removed, and the remaining oily substance was distilled under reduced pressure (b. p. 110° C./4 mmHg) to obtain 76 g (0.52 mol) of 2-pentylpropane-1,3diol).
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34 g
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Synthesis routes and methods III

Procedure details

A solution of compound from Example 1 (59.2 g, 257 mmol) in sodium-dried diethyl ether (50 cm3) was added dropwise to a mixture of lithium aluminum hydride (19.5 g, 514 mmol) in dry diehtyl ether (450 cm3) with vigorous stirring and heated under gentle reflux. During this period, four 50 cm3 portions of dry diethyl ether were added. After further heating (1 h), water (75 cm3) was carefully added to decompose excess lithium aluminum hydride, followed by sulphuric acid (20%, 350 cm3). The aqueous layer was extracted with diethyl ether (2×100 cm3), the combined ethereal layers washed with water (2×100 cm3) and dried (MgSO4). The solvent was removed in vacuo to give the product as a colourless oil.
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59.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pentylpropane-1,3-diol
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Customer
Q & A

Q1: What is the role of 2-Pentylpropane-1,3-diol in the synthesis of liquid crystal precursors?

A1: this compound serves as a crucial intermediate in the synthesis of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, a class of compounds with potential applications in liquid crystals []. The diol reacts with p-cyanobenzaldehyde in a cyclocondensation reaction, yielding the desired dioxane derivative. This reaction is typically catalyzed by calcium chloride or p-toluenesulfonic acid [].

Q2: How is this compound characterized using spectroscopic techniques?

A2: While the provided research paper doesn't directly focus on the characterization of this compound, it does mention that the final product, 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane, was confirmed by ¹H NMR and IR spectroscopy []. These techniques are also applicable to characterize this compound.

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